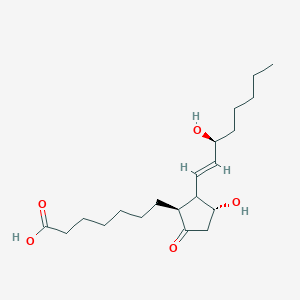

8-iso Prostaglandin E1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H34O5 |

|---|---|

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17?,19+/m0/s1 |

InChI-Schlüssel |

GMVPRGQOIOIIMI-RQCFOJISSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/C1[C@@H](CC(=O)[C@H]1CCCCCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Synonyme |

8-iso-PGE1 iso-PGE1 isoprostaglandin E1 isoprostaglandin E1, (8beta,11alpha,12alpha,13E,15S)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15R)-isomer isoprostaglandin E1, (8beta,11beta,12alpha,13E,15S)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biosynthesis of 8-iso-Prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-Prostaglandin E1 (8-iso-PGE1), a member of the isoprostane family, is a stereoisomer of Prostaglandin (B15479496) E1 (PGE1). Isoprostanes are prostaglandin-like compounds that are primarily generated through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1] However, evidence also suggests a contribution from enzymatic pathways involving cyclooxygenase (COX) enzymes.[2] 8-iso-PGE1 exhibits biological activities, including vasoconstriction, and its levels can be indicative of oxidative stress in various physiological and pathological states.[3] This technical guide provides an in-depth overview of the biosynthetic pathways of 8-iso-PGE1, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Biosynthetic Pathways of 8-iso-Prostaglandin E1

The formation of 8-iso-PGE1 can occur through two primary routes: a non-enzymatic pathway driven by free radicals and an enzymatic pathway mediated by cyclooxygenase enzymes.

Non-Enzymatic Free Radical-Catalyzed Pathway

The predominant mechanism for the formation of isoprostanes, including 8-iso-PGE1, is the non-enzymatic peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cellular membranes. This process is initiated by reactive oxygen species (ROS).

The key steps in this pathway are:

-

Initiation: A free radical, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, forming a carbon-centered lipid radical.

-

Propagation: Molecular oxygen (O2) rapidly adds to the lipid radical to form a peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Endocyclization and Reduction: The peroxyl radicals can undergo endocyclization to form bicyclic endoperoxide intermediates, which are structurally similar to the prostaglandin endoperoxide PGG2. These intermediates are then reduced to form F2-isoprostanes, such as 8-iso-prostaglandin F2α (8-iso-PGF2α).

-

Conversion to 8-iso-PGE1: While the precise mechanism is not fully elucidated in the literature, it is proposed that F2-isoprostanes can be converted to E-ring isoprostanes like 8-iso-PGE1 through subsequent enzymatic or non-enzymatic reactions, likely involving oxidation of the hydroxyl group at C9 to a ketone.

References

The Genesis of a Unique Eicosanoid: An In-depth Technical Guide to the Discovery and History of 8-iso Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipid mediators, the discovery of isoprostanes represents a paradigm shift in understanding the consequences of oxidative stress. Among these, 8-iso Prostaglandin (B15479496) E1 (8-iso-PGE1) has emerged as a molecule of significant biological interest. Unlike classic prostaglandins (B1171923) synthesized via the enzymatic cyclooxygenase (COX) pathway, 8-iso-PGE1 is a product of non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. This distinction in its origin underpins its unique physiological and pathological roles. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in the journey to understand 8-iso-PGE1, tailored for researchers, scientists, and professionals in drug development.

The Dawn of a New Class: Discovery and Early History

The story of 8-iso-PGE1 is intricately linked to the broader discovery of the isoprostane family. The timeline below highlights the key publications that paved the way for our current understanding.

A Timeline of Discovery:

-

1970: J. Nakano and J.M. Kessinger at the University of Oklahoma publish their findings on the effects of a compound they identify as 8-isoprostaglandin E1 on the systemic and pulmonary circulations in dogs.[1] Their work demonstrates for the first time the potent vasoconstrictor effects of this molecule, particularly in the pulmonary arteries.

-

1979: P. L. Taylor provides crucial evidence for the natural occurrence of a group of 8-iso-prostaglandins, including 8-iso-PGE1, in human semen.[2] This study solidifies the existence of these compounds in biological systems and suggests their potential physiological relevance.

-

1990: A landmark paper by Jason D. Morrow and colleagues at Vanderbilt University describes a series of prostaglandin F2-like compounds produced in vivo in humans through a non-cyclooxygenase, free radical-catalyzed mechanism.[3] This research establishes the isoprostanes as reliable markers of oxidative stress and provides the mechanistic framework for the formation of compounds like 8-iso-PGE1.[4][5][6]

Physicochemical Properties and Synthesis

8-iso-Prostaglandin E1 is a stereoisomer of Prostaglandin E1. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C20H34O5 |

| Molecular Weight | 354.5 g/mol |

| CAS Number | 21003-46-3 |

| Synonyms | 8-epi-PGE1, 8-isoprostaglandin E1 |

The initial synthesis of dl-8-isoprostaglandin E1 was reported in 1969 as part of a broader effort to synthesize various prostaglandin isomers.[7] Modern synthetic routes are now available, allowing for the production of pure 8-iso-PGE1 for research purposes.

Quantitative Data Summary

The following tables summarize the available quantitative data on the concentration of 8-iso-PGE1 in biological fluids and its biological activity.

Table 1: Concentration of 8-iso Prostaglandin E1 in Human Semen

| Biological Fluid | Concentration | Reference |

| Human Semen | 7 µg/mL | [3] |

Table 2: Pharmacological Activity of this compound

| Biological Effect | Species | Potency | Reference |

| Systemic Hypotensive Effect | Dog | 1/125 to 1/250 that of PGE1 | [8] |

| Pulmonary Vasoconstriction | Dog | Markedly greater than PGE1 | [8] |

Key Experimental Protocols

The following sections detail the methodologies for seminal experiments in the history of 8-iso-PGE1 research.

Protocol 1: Isolation and Identification of 8-iso-Prostaglandins from Human Semen (Adapted from Taylor, 1979)

This protocol describes the general steps for the extraction and identification of 8-iso-prostaglandins from seminal fluid.

-

Sample Preparation: Pooled human semen samples are subjected to solvent extraction to isolate the lipid fraction containing prostaglandins and isoprostanes.

-

Chromatographic Separation: The lipid extract is then separated using thin-layer chromatography (TLC) to isolate different prostaglandin families (PGE, PGF, etc.).

-

Identification: The isolated fractions are then analyzed by gas chromatography-mass spectrometry (GC-MS). The mass spectra of the compounds are compared with those of authentic standards to confirm their identity.[2]

Protocol 2: Measurement of Cardiovascular Effects in Anesthetized Dogs (Adapted from Nakano and Kessinger, 1970)

This protocol outlines the experimental setup to assess the in vivo effects of 8-iso-PGE1 on the cardiovascular system.

-

Animal Preparation: Mongrel dogs are anesthetized, and catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter is also placed in the pulmonary artery to measure pulmonary arterial pressure.

-

Drug Administration: 8-iso-Prostaglandin E1 is administered intravenously.

-

Hemodynamic Monitoring: Systemic and pulmonary arterial pressures, heart rate, and cardiac output are continuously recorded before, during, and after the administration of 8-iso-PGE1 to determine its effects on the circulation.[1]

Signaling Pathways

The biological effects of 8-iso-Prostaglandin E1 are mediated through its interaction with specific cell surface receptors. While structurally similar to PGE1, its signaling profile shows important distinctions. Evidence suggests that 8-iso-PGE1 primarily exerts its vasoconstrictor effects through the Thromboxane A2 receptor (TP receptor) .

8-iso-Prostaglandin E1 Signaling Pathway

The following diagram illustrates the proposed signaling cascade following the activation of the TP receptor by 8-iso-PGE1.

Caption: 8-iso-PGE1 activates the TP receptor, leading to smooth muscle contraction.

Formation of 8-iso-Prostaglandin E1

The diagram below illustrates the non-enzymatic formation of 8-iso-PGE1 from arachidonic acid through a free radical-mediated mechanism.

Caption: Free radical-mediated formation of 8-iso-PGE1 from arachidonic acid.

Conclusion

The discovery of 8-iso-Prostaglandin E1 and the broader family of isoprostanes has opened new avenues in our understanding of oxidative stress and its pathological consequences. From its initial identification as a potent vasoconstrictor to its establishment as a biomarker of free radical-mediated lipid peroxidation, the journey of 8-iso-PGE1 research has been one of significant scientific advancement. For researchers and drug development professionals, a thorough understanding of its unique formation, biological activities, and signaling pathways is crucial for harnessing its potential as a diagnostic marker and a therapeutic target in a variety of diseases characterized by oxidative injury. Further research into its specific receptor interactions and downstream effects will undoubtedly continue to illuminate its role in human health and disease.

References

- 1. Effects of 8-isoprostaglandin E1 on the systemic and pulmonary circulations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 8-isoprostaglandins: evidence for eight compounds in human semen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The isoprostanes: unique prostaglandin-like products of free-radical-initiated lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The isoprostanes: unique bioactive products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ebm-journal.org [ebm-journal.org]

The Physiological Role of 8-iso-Prostaglandin E1 In Vivo: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso-Prostaglandin E1 (8-iso-PGE1) is a member of the F1-isoprostane family, a series of prostaglandin-like compounds produced in vivo primarily through a non-cyclooxygenase, free-radical-catalyzed mechanism of lipid peroxidation. Unlike enzymatically synthesized prostaglandins (B1171923), isoprostanes are considered reliable markers of oxidative stress. While its sibling molecule, 8-iso-PGF2α, is extensively studied as a biomarker for oxidative injury, the specific physiological roles of 8-iso-PGE1 are less characterized. This document provides a comprehensive overview of the current understanding of 8-iso-PGE1's in vivo functions, signaling pathways, and the experimental methodologies used for its study.

Introduction and Formation

Isoprostanes are isomers of prostaglandins that are formed when free radicals catalyze the peroxidation of essential fatty acids, primarily arachidonic acid.[1][2] This process is distinct from the enzymatic pathway involving cyclooxygenase (COX) enzymes. 8-iso-PGE1, also known as Ovinonic acid, is one such molecule that has been identified in biological systems.[1][3] Its formation via non-enzymatic pathways makes it a key indicator of systemic oxidative stress.

Physiological Roles and In Vivo Effects

The in vivo effects of 8-iso-PGE1 appear to be context- and species-dependent, with the most significant research focused on the cardiovascular system.

Cardiovascular System

The primary documented role of 8-iso-PGE1 is its effect on vascular tone. However, reports are conflicting:

-

Vasoconstriction: In anesthetized dogs, 8-iso-PGE1 acts as a pulmonary vasoconstrictor with a potency similar to that of Prostaglandin F2α (PGF2α).[1][4] Studies comparing different isoprostanes found that the vasoconstrictor effects of 8-iso-PGE1 were much weaker than those of 8-iso-PGE2 and 8-iso-PGF2α.[5]

-

Vasodilation: In contrast, some evidence describes 8-iso-PGE1 as an antispasmodic agent that induces vasodilation in canine pulmonary veins.[3]

This discrepancy suggests that the net effect of 8-iso-PGE1 may depend on the specific vascular bed, the predominant receptor population in that tissue, and the experimental model used.

Other Systems

Beyond the cardiovascular system, data on the physiological role of 8-iso-PGE1 is sparse. It has been identified in high concentrations in human semen, though its specific function in the reproductive system is not well understood.[1]

Signaling Pathways

Direct research into the specific receptors for 8-iso-PGE1 is limited. However, based on the activity of structurally similar isoprostanes and prostaglandins, it is hypothesized that 8-iso-PGE1 exerts its effects through G-protein coupled prostanoid receptors, such as the Thromboxane A2 receptor (TP) and Prostaglandin E receptors (EP).[5] For instance, the related molecule 8-iso-PGE2 has been shown to cause contractions by activating both EP1 and TP receptors.[5]

The binding of 8-iso-PGE1 to these receptors would likely trigger downstream second messenger systems, such as the activation of phospholipase C (leading to an increase in intracellular calcium) or the modulation of adenylyl cyclase (leading to changes in cyclic AMP levels), ultimately resulting in a physiological response like smooth muscle contraction or relaxation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-iso Prostaglandin E1 | Prostaglandin Receptor | 21003-46-3 | Invivochem [invivochem.com]

- 4. 美国GlpBio - this compound | Cas# 21003-46-3 [glpbio.cn]

- 5. Characterization of prostanoid receptors mediating actions of the isoprostanes, 8-iso-PGE2 and 8-iso-PGF2α, in some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 8-iso Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) E1 (8-iso-PGE1) is a member of the F1-isoprostane family, a series of prostaglandin-like compounds produced in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid.[1] Unlike enzymatically synthesized prostaglandins, the formation of isoprostanes is an indicator of oxidative stress. While the broader class of isoprostanes has been implicated in various physiological and pathological processes, the specific mechanism of action of 8-iso-PGE1 is an area of ongoing investigation. This guide provides a comprehensive overview of the current understanding of 8-iso-PGE1's mechanism of action, drawing on direct evidence where available and inferring from the activities of closely related compounds and the known signaling pathways of its putative receptors.

Core Mechanism of Action: Receptor Interaction and Signaling

While direct binding studies on 8-iso-PGE1 are limited, evidence from the closely related isoprostane, 8-iso-prostaglandin E2 (8-iso-PGE2), strongly suggests that 8-iso-PGE1 likely exerts its effects through interaction with existing prostanoid receptors, rather than a unique isoprostane receptor.[2] The primary targets are believed to be the prostanoid EP1 and TP receptors.[2]

Receptor Binding and Activation

Studies on isolated smooth muscle preparations have shown that 8-iso-PGE2 causes contractions that are mediated by both EP1 and TP receptors.[2] It is hypothesized that 8-iso-PGE1 shares this dual agonism. Prostanoid receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.[3]

Table 1: Putative Receptor Interactions of 8-iso Prostaglandin E1

| Receptor | G-Protein Coupling | Primary Second Messenger | Anticipated Physiological Response to 8-iso-PGE1 |

| EP1 | Gq/11 | Increase in intracellular Ca²⁺ | Smooth muscle contraction |

| TP | Gq/11 | Increase in intracellular Ca²⁺ | Vasoconstriction, platelet aggregation |

Data inferred from the known signaling of prostanoid receptors and studies on the related compound 8-iso-PGE2.[2][3]

Downstream Signaling Pathways

The activation of EP1 and TP receptors by 8-iso-PGE1 is predicted to initiate signaling through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a key event in mediating cellular responses such as smooth muscle contraction.[3]

Caption: Inferred signaling pathway of 8-iso-PGE1 via EP1/TP receptors.

Physiological Effects

The known physiological effects of 8-iso-PGE1 are consistent with its proposed mechanism of action through EP1 and TP receptors.

-

Vasoconstriction: 8-iso-PGE1 is a potent pulmonary vasoconstrictor, with a potency similar to prostaglandin F2α.[1] This effect is likely mediated by the activation of TP receptors on vascular smooth muscle cells.

-

Antispasmodic and Vasodilatory Effects: In contrast to its vasoconstrictor properties in some vascular beds, 8-iso-PGE1 has also been shown to be an antispasmodic agent and to induce vasodilation in canine pulmonary veins.[4] This suggests a more complex pharmacology, possibly involving different receptor subtypes or signaling pathways in different tissues.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to further elucidate the mechanism of action of 8-iso-PGE1.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of 8-iso-PGE1 for prostanoid receptors.

Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Culture cells stably expressing the human prostanoid receptor of interest (e.g., EP1, TP). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]SQ 29,548 for the TP receptor), and varying concentrations of unlabeled 8-iso-PGE1.

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of 8-iso-PGE1. Calculate the IC50 value (the concentration of 8-iso-PGE1 that inhibits 50% of specific radioligand binding) and then determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of 8-iso-PGE1 to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled receptor activation.

Methodology:

-

Cell Culture and Dye Loading: Plate cells expressing the target receptor (e.g., EP1 or TP) in a 96-well black-walled, clear-bottom plate. The day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5]

-

Compound Addition: Use a fluorescence plate reader with automated injection capabilities to add varying concentrations of 8-iso-PGE1 to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of 8-iso-PGE1. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Plot the change in fluorescence against the concentration of 8-iso-PGE1 to generate a dose-response curve and determine the EC50 value (the concentration of 8-iso-PGE1 that produces 50% of the maximal response).

Isolated Smooth Muscle Contraction Assay

This ex vivo assay directly measures the physiological effect of 8-iso-PGE1 on smooth muscle tissue.

Methodology:

-

Tissue Preparation: Dissect a smooth muscle-containing tissue, such as rat aorta or guinea pig ileum, and cut it into strips.[2]

-

Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: Connect the tissue strips to an isometric force transducer to record changes in tension.

-

Compound Addition: After an equilibration period, add cumulative concentrations of 8-iso-PGE1 to the organ bath.

-

Data Analysis: Record the increase in tension at each concentration of 8-iso-PGE1. Plot the contractile response against the agonist concentration to determine the EC50 and the maximum contractile effect (Emax). To identify the receptor involved, perform these experiments in the presence of selective antagonists for different prostanoid receptors (e.g., an EP1 antagonist or a TP antagonist).[2]

Conclusion

The mechanism of action of 8-iso-Prostaglandin E1 is not yet fully elucidated, but current evidence strongly suggests that it functions as an agonist at prostanoid EP1 and TP receptors. This interaction is predicted to activate Gq/11 signaling, leading to an increase in intracellular calcium and subsequent cellular responses, most notably smooth muscle contraction and vasoconstriction. Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the receptor binding profile, downstream signaling events, and full physiological and pathological roles of this important isoprostane.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Characterization of prostanoid receptors mediating actions of the isoprostanes, 8-iso-PGE(2) and 8-iso-PGF(2alpha), in some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostanoid Receptors [sigmaaldrich.com]

- 4. This compound | Prostaglandin Receptor | 21003-46-3 | Invivochem [invivochem.com]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

8-iso Prostaglandin E1: An In-Depth Technical Guide to its Role as a Marker for Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates or repair the resulting damage, is implicated in the pathophysiology of a myriad of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Consequently, the accurate measurement of oxidative stress is paramount for both basic research and clinical drug development. Isoprostanes, a family of prostaglandin-like compounds produced non-enzymatically via the free-radical-catalyzed peroxidation of polyunsaturated fatty acids, have emerged as reliable biomarkers of oxidative stress. Among these, 8-iso Prostaglandin (B15479496) E1 (8-iso-PGE1) is a specific product of the peroxidation of dihomo-γ-linolenic acid (DGLA). This technical guide provides a comprehensive overview of 8-iso-PGE1 as a biomarker for oxidative stress, detailing its biochemical synthesis, putative signaling pathways, and methodologies for its detection and quantification.

Biochemical Synthesis of 8-iso Prostaglandin E1

Unlike the enzymatic synthesis of prostaglandin E1 (PGE1) from DGLA via the cyclooxygenase (COX) pathway, 8-iso-PGE1 is formed through a non-enzymatic, free-radical-mediated mechanism. This process is initiated by the abstraction of a hydrogen atom from DGLA by a reactive oxygen species, leading to the formation of a lipid radical. This is followed by the insertion of molecular oxygen to form a peroxyl radical, which then undergoes endocyclization and further reduction to generate the stable 8-iso-PGE1 molecule.

The Non-Cyclooxygenase Pathway of Isoprostane Formation: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Mechanisms, Experimental Protocols, and Signaling Pathways of Non-Cyclooxygenase-Mediated Isoprostane Formation.

This whitepaper provides a comprehensive overview of the non-cyclooxygenase pathway for the formation of isoprostanes, a series of prostaglandin-like compounds generated through the free radical-catalyzed peroxidation of arachidonic acid. This guide is intended for researchers, scientists, and drug development professionals interested in the roles of isoprostanes as biomarkers of oxidative stress and as bioactive mediators in various physiological and pathological processes.

Executive Summary

Isoprostanes are chemically stable molecules that provide a reliable index of oxidative stress in vivo.[1][2] Unlike prostaglandins, which are synthesized via the enzymatic action of cyclooxygenase (COX), isoprostanes are primarily formed through a non-enzymatic, free radical-mediated mechanism.[3] This distinction makes them valuable tools for investigating the role of oxidative injury in a wide range of human diseases, including cardiovascular and neurodegenerative disorders.[4][5] This document details the chemical mechanism of isoprostane formation, presents quantitative data on isomer production, provides detailed experimental protocols for their analysis, and illustrates the key signaling pathways they modulate.

The Core Mechanism: Free Radical-Catalyzed Peroxidation of Arachidonic Acid

The formation of isoprostanes is initiated by the attack of reactive oxygen species (ROS) on arachidonic acid, a polyunsaturated fatty acid commonly found esterified in membrane phospholipids.[3][6] The process can be broken down into three main stages: initiation, propagation, and termination.

Initiation: A free radical, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, forming a carbon-centered lipid radical.[3][7]

Propagation: Molecular oxygen rapidly reacts with the lipid radical to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction. A key step in isoprostane formation is the 5-exo cyclization of the peroxyl radical to form a bicycloendoperoxide intermediate, which is structurally similar to the prostaglandin (B15479496) G2 (PGG2) intermediate in the COX pathway.[3][8]

Formation of Isoprostane Isomers: The bicycloendoperoxide intermediates are unstable and can be reduced to form F-ring isoprostanes (F2-isoprostanes) or can rearrange to form D-ring and E-ring isoprostanes (D2/E2-isoprostanes).[9][10] These D2/E2-isoprostanes can be further dehydrated to yield reactive A2/J2-isoprostanes.[11]

Quantitative Data on Isoprostane Formation

The relative amounts of different isoprostane isomers formed can vary depending on the local redox environment.[10] In vitro studies have shown that under conditions of high oxygen tension and depleted reducing agents like glutathione (B108866) (GSH), the formation of D2/E2-isoprostanes can significantly exceed that of F2-isoprostanes.[10] Conversely, in vivo, F2-isoprostane levels are often found to be higher, suggesting the presence of endogenous reducing systems.[10]

| Condition | F2-Isoprostanes | D2/E2-Isoprostanes | Reference |

| In Vitro (Peroxidizing Rat Liver Microsomes) | 1 part | >5 parts | [10] |

| In Vivo (Rat Liver with Oxidant Stress) | Up to 10 parts | 1 part | [10] |

| In Vitro (Microsomes + Glutathione) | Increased | Decreased | [10] |

| In Vivo (GSH-depleted Rats) | Decreased | Greatly Enhanced | [10] |

Table 1: Relative Formation of F2- and D2/E2-Isoprostanes. This table summarizes the relative yields of F2- and D2/E2-isoprostanes under different experimental conditions, highlighting the influence of the redox environment.

Experimental Protocols for Isoprostane Analysis

Accurate quantification of isoprostanes is crucial for their use as biomarkers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for this purpose.[1][12]

Sample Collection and Preparation

To prevent artefactual formation of isoprostanes ex vivo, it is critical to handle biological samples appropriately.

-

Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Butylated hydroxytoluene (BHT), an antioxidant, should be added to the plasma before freezing at -80°C.[6]

-

Urine: Urine samples should be collected and immediately frozen at -80°C.[6]

-

Tissues: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[6]

Extraction and Purification of Isoprostanes

Isoprostanes exist in both free and esterified forms in biological samples. For total isoprostane measurement, a hydrolysis step is required to release the esterified compounds.

-

Lipid Extraction: Lipids are typically extracted from the biological matrix using a modified Folch procedure (chloroform:methanol, 2:1 v/v) containing BHT.[6]

-

Hydrolysis (for total isoprostanes): The extracted lipids are subjected to alkaline hydrolysis (e.g., with potassium hydroxide) to release esterified isoprostanes.[13]

-

Solid-Phase Extraction (SPE): The sample is then acidified and purified using a C18 solid-phase extraction cartridge to isolate the isoprostanes from other lipids and contaminants.[1]

GC-MS Analysis

-

Derivatization: For GC-MS analysis, the carboxyl group of the isoprostane is converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This increases the volatility and thermal stability of the compounds.[1]

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation of the different isoprostane isomers.

-

Mass Spectrometry: The separated compounds are detected by a mass spectrometer, typically operating in the negative ion chemical ionization (NICI) mode. Quantification is achieved by stable isotope dilution using a deuterated internal standard (e.g., [²H₄]-15-F₂t-IsoP).[1]

LC-MS/MS Analysis

LC-MS/MS offers the advantage of requiring less sample preparation, as derivatization is often not necessary.

-

Liquid Chromatography: Isoprostanes are separated using reverse-phase liquid chromatography.

-

Tandem Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Multiple reaction monitoring (MRM) is used for selective and sensitive detection of the target isoprostanes and their internal standards.[9]

Signaling Pathways of Isoprostanes

F2-isoprostanes are not merely biomarkers of oxidative stress; they also possess potent biological activities, many of which are mediated through the thromboxane (B8750289) A2 receptor (TP receptor).[6][14]

TP Receptor-Mediated Signaling

Several F2-isoprostanes, notably 15-F₂t-IsoP (also known as 8-iso-PGF₂α), are agonists of the TP receptor, a G-protein coupled receptor.[2] Activation of the TP receptor by isoprostanes can lead to a variety of cellular responses, including:

-

Vasoconstriction: Activation of the TP receptor in vascular smooth muscle cells leads to an increase in intracellular calcium and subsequent vasoconstriction.[9][15] This signaling cascade involves the activation of phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

-

Platelet Aggregation: In platelets, TP receptor activation by isoprostanes can potentiate aggregation.[6]

-

Fibrogenesis: In hepatic stellate cells, F2-isoprostanes have been shown to stimulate proliferation and collagen synthesis via TP receptor activation and subsequent activation of mitogen-activated protein kinase (MAPK) pathways.[13]

Other Signaling Pathways

While the TP receptor is a major target, some isoprostanes may also interact with other receptors or signaling pathways. For instance, certain cyclopentenone isoprostanes (A2/J2-isoprostanes) are electrophilic and can form adducts with cellular thiols, potentially modulating protein function and signaling in a receptor-independent manner.[11] There is also evidence that some isoprostanes can activate peroxisome proliferator-activated receptors (PPARs), nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[11][16]

Conclusion

The non-cyclooxygenase pathway of isoprostane formation is a critical area of research for understanding the impact of oxidative stress on human health and disease. The ability to accurately measure isoprostanes provides a powerful tool for both basic and clinical research. Furthermore, the diverse biological activities of these compounds suggest that they are not just passive markers of damage but also active participants in pathological processes. This technical guide provides a foundational understanding of the core principles of isoprostane formation, analysis, and signaling, and is intended to facilitate further research in this exciting field.

References

- 1. scilit.com [scilit.com]

- 2. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. F2-isoprostanes as markers of oxidative stress in vivo: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Cardiovascular responses to the isoprostanes iPF(2alpha)-III and iPE(2)-III are mediated via the thromboxane A(2) receptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The isoprostanes in biology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasoconstrictor actions of isoprostanes via tyrosine kinase and Rho kinase in human and canine pulmonary vascular smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoprostanes: markers and mediators of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the Thromboxane A2 Receptor by 8-Isoprostane Inhibits the Pro-Angiogenic Effect of Vascular Endothelial Growth Factor in Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling pathways involved in isoprostane-mediated fibrogenic effects in rat hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pathophysiology of isoprostanes in the cardiovascular system: implications of isoprostane-mediated thromboxane A2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Isoprostane activation of the nuclear hormone receptor PPAR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-iso Prostaglandin E1: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso Prostaglandin E1 (8-iso-PGE1) is a member of the F2-isoprostane family, produced in vivo via non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. As a stereoisomer of Prostaglandin E1 (PGE1), it has garnered significant interest as a potential biomarker of oxidative stress and as a biologically active lipid mediator. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 8-iso-PGE1, with a focus on its receptor interactions and downstream signaling pathways. Detailed experimental protocols for its extraction and quantification are also presented to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

8-iso-PGE1 is an eicosanoid, a C20 fatty acid derivative containing a cyclopentane (B165970) ring. Its chemical structure is characterized by the cis orientation of the two side chains relative to the cyclopentane ring, a feature that distinguishes it from the enzymatically synthesized PGE1 which has a trans configuration.

Chemical Identifiers and Nomenclature

| Property | Value |

| IUPAC Name | 7-[(1S,2R,3R)-3-Hydroxy-2-[(1E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |

| Synonyms | 8-epi-PGE1, Ovinonic Acid, 8-isoprostaglandin E1 |

| CAS Number | 21003-46-3 |

| Molecular Formula | C₂₀H₃₄O₅ |

| Molecular Weight | 354.5 g/mol |

| InChI Key | GMVPRGQOIOIIMI-JCPCGATGSA-N |

Physicochemical Properties

| Property | Value |

| Appearance | Crystalline solid |

| Solubility | DMF: ~50 mg/mL, DMSO: ~50 mg/mL, Ethanol: ~50 mg/mL, PBS (pH 7.2): ~1 mg/mL.[1] |

| Stereochemistry | The "iso" designation refers to the cis relationship of the carboxyl- and alkyl-containing side chains with respect to the cyclopentane ring. |

Biological Activity and Pharmacology

8-iso-PGE1 exhibits a range of biological activities, primarily related to its effects on smooth muscle tone and vascular function. It is recognized as a potent vasoconstrictor in some vascular beds, while also demonstrating vasodilatory effects in others.

Vasoconstrictor and Vasodilator Properties

8-iso-PGE1 has been shown to be a pulmonary vasoconstrictor in dogs with a potency similar to that of Prostaglandin F2α (PGF2α).[1] Conversely, it can also induce vasodilation in canine pulmonary veins.[2] This dual activity suggests that its effects are highly dependent on the specific vascular bed and the expression profile of prostanoid receptors.

Receptor Binding and Signaling

The biological effects of 8-iso-PGE1 are mediated through its interaction with various prostanoid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The primary targets appear to be the prostanoid TP and EP receptors.

Table 2.1: Receptor Interaction and Signaling of this compound

| Receptor | Reported Effect of 8-iso-PGE1 | Second Messenger | Downstream Effect |

| TP Receptor | Agonist | ↑ Intracellular Ca²⁺ | Vasoconstriction |

| EP1 Receptor | Agonist | ↑ Intracellular Ca²⁺ | Smooth muscle contraction |

| EP2 Receptor | Potential Agonist | ↑ cAMP | Smooth muscle relaxation, Pain modulation |

| EP4 Receptor | Potential Agonist | ↑ cAMP | Smooth muscle relaxation, Inflammation |

Note: While 8-iso-PGE1 is known to interact with TP and EP1 receptors, its specific binding affinities (Ki or IC50 values) are not extensively documented in the public domain. The effects on EP2 and EP4 receptors are inferred from the known signaling of PGE1 and the structural similarity of the molecules.

Signaling Pathways

The binding of 8-iso-PGE1 to its cognate receptors initiates intracellular signaling cascades that ultimately determine the cellular response.

Experimental Protocols

Accurate quantification of 8-iso-PGE1 in biological matrices is crucial for its validation as a biomarker and for understanding its physiological and pathological roles. The following sections outline a general workflow for the extraction and analysis of 8-iso-PGE1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Sample Preparation and Extraction from Plasma

This protocol is adapted from established methods for isoprostane analysis.[3][4][5][6]

Materials:

-

Plasma sample

-

Internal Standard (IS): 8-iso-PGF2α-d4 (or a suitable 8-iso-PGE1-d4 if available)

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Deionized water

-

1 M HCl

-

Ethyl acetate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Spiking: To 100 µL of plasma, add a known amount of the internal standard solution.

-

Dilution and Acidification: Dilute the sample with deionized water to 1 mL and acidify to pH 3 with 1 M HCl.

-

SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of deionized water.

-

Wash with 1 mL of 15% MeOH in water.

-

Wash with 1 mL of hexane to remove non-polar lipids.

-

-

Elution: Elute the isoprostanes from the cartridge with 1 mL of ethyl acetate.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 20% to 80% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

8-iso-PGE1: Precursor ion (m/z 353.2) → Product ion (e.g., m/z 271.2, 335.2)

-

Internal Standard: Monitor the specific transition for the deuterated standard.

-

-

Optimization: The specific cone voltage and collision energy should be optimized for each transition to maximize sensitivity.

Conclusion

8-iso-Prostaglandin E1 is a biologically active isoprostane with significant potential as a biomarker of oxidative stress and a modulator of vascular tone. Its complex pharmacology, characterized by interactions with multiple prostanoid receptors and subsequent activation of diverse signaling pathways, presents both challenges and opportunities for therapeutic intervention. The detailed methodologies provided in this guide are intended to support further research into the precise roles of 8-iso-PGE1 in health and disease, and to aid in the development of novel diagnostic and therapeutic strategies targeting the pathways it modulates. Further investigation into its receptor binding kinetics and the elucidation of its complete signaling network will be critical for advancing our understanding of this important lipid mediator.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Prostaglandin Receptor | 21003-46-3 | Invivochem [invivochem.com]

- 3. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry [aseestant.ceon.rs]

Unveiling the Biological Landscape of 8-iso Prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin E1 (8-iso-PGE1) is a member of the F1-isoprostane family, a series of prostaglandin-like compounds produced in vivo primarily through non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. Unlike classic prostaglandins (B1171923) synthesized via the cyclooxygenase (COX) pathway, the formation of 8-iso-PGE1 is a marker of oxidative stress. While its role as a biomarker is well-established, its specific biological activities are an area of ongoing investigation. This technical guide provides a comprehensive overview of the known biological effects of 8-iso-PGE1, with a focus on its receptor interactions, signaling pathways, and key experimental methodologies for its study.

Core Biological Activities and Mechanisms

8-iso-PGE1 has been shown to exert a range of biological effects, with vasoconstriction being one of the most prominent.[1][2] The mechanisms underlying these actions are believed to be mediated primarily through interaction with prostanoid receptors, a family of G-protein coupled receptors (GPCRs).

Receptor Interactions and Signaling Pathways

While direct and comprehensive binding data for 8-iso-PGE1 across all prostanoid receptor subtypes is not extensively documented in the literature, studies on closely related isoprostanes, such as 8-iso-PGE2, provide strong indications of its likely targets. The primary candidate receptors for 8-iso-PGE1 are the Thromboxane A2 (TP) receptors and potentially some subtypes of the Prostaglandin E (EP) receptors .

TP Receptor Activation: Evidence suggests that isoprostanes, including those structurally similar to 8-iso-PGE1, are potent agonists at the TP receptor.[3] Activation of the TP receptor, which couples to Gαq/11, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key trigger for smooth muscle contraction, such as that observed in blood vessels.

References

role of free radicals in 8-iso Prostaglandin E1 synthesis

An In-Depth Technical Guide to the Role of Free Radicals in 8-iso-Prostaglandin E1 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprostanes are a class of prostaglandin-like compounds generated primarily from the free radical-catalyzed peroxidation of arachidonic acid, serving as a gold-standard biomarker for in vivo oxidative stress.[1][2] Among these, E-ring isoprostanes such as 8-iso-Prostaglandin E1 (8-iso-PGE1) are formed through specific rearrangement pathways. While the free radical-mediated mechanism is predominant, evidence also points to a contributing role of cyclooxygenase (COX) enzymes in the formation of certain isoprostanes.[2][3][4] This technical guide provides a detailed overview of the synthesis pathways of 8-iso-PGE1, presents quantitative data on isoprostane levels, details experimental protocols for their measurement, and illustrates the core mechanisms through signaling and workflow diagrams.

The Core Mechanism: Free Radical-Mediated Peroxidation

The canonical pathway for the formation of all isoprostanes, including the precursors to 8-iso-PGE1, is a non-enzymatic process initiated by free radicals.[1][5] This process occurs independently of the cyclooxygenase (COX) enzymes that synthesize prostaglandins.[1][6] The primary substrate for this reaction is arachidonic acid, typically while it is still esterified to membrane phospholipids.[1][5][6]

The key steps are as follows:

-

Initiation: A free radical (e.g., hydroxyl radical, peroxynitrite) abstracts a hydrogen atom from one of the bis-allylic carbons of arachidonic acid, forming a carbon-centered lipid radical.[6][7]

-

Propagation: Molecular oxygen rapidly adds to the lipid radical to form a peroxyl radical.[7][8]

-

Cyclization: The peroxyl radical undergoes a 5-exo cyclization to form a bicyclic endoperoxide intermediate, analogous to the prostaglandin (B15479496) G2 (PGG2) formed by COX enzymes.[8]

-

Rearrangement and Reduction: This unstable PGG2-like intermediate can then be further processed. It can be reduced to form F-ring isoprostanes (like the well-studied 8-iso-PGF2α) or rearrange to form D-ring and E-ring isoprostanes, including 8-iso-PGE1.[9]

The Contributing Role of Cyclooxygenase (COX) Enzymes

While isoprostanes are classically defined by their free radical-induced formation, substantial evidence indicates that COX enzymes (also known as prostaglandin-endoperoxide synthases, PTGS) can also contribute to their synthesis, particularly for 8-epi-PGF2α.[2][3][4][10] This is a critical consideration for researchers, as the presence of inflammation (which induces COX-2) can elevate isoprostane levels independently of systemic oxidative stress.[11][12]

-

Mechanism: COX-1 and COX-2 can convert arachidonic acid into the same PGH2 endoperoxide that leads to prostaglandins.[13][14] Under certain conditions, this enzymatic process can also yield 8-epi-PGF2α.[10][15] Studies have shown that this COX-dependent formation is inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and indomethacin.[10][15]

-

Distinguishing Pathways: A method to differentiate between the chemical (free radical) and enzymatic (COX) origins of isoprostanes involves measuring the ratio of 8-iso-PGF2α to its enzymatic counterpart, PGF2α.

-

Chemical peroxidation produces nearly equal amounts of 8-iso-PGF2α and PGF2α, resulting in a ratio approaching 0.97 .[2][4]

-

Enzymatic synthesis by PGHS-1 and PGHS-2 strongly favors PGF2α, yielding a ratio of approximately 0.004 to 0.008 .[2][4] This ratio serves as a highly sensitive and selective measure of chemical lipid peroxidation.[2]

-

Quantitative Data

The quantification of isoprostanes is crucial for their use as biomarkers. The following tables summarize key quantitative data from the literature.

Table 1: Typical Concentrations of 8-iso-PGF2α in Human Biological Fluids

| Biological Matrix | Normal Concentration Range | Reference |

|---|---|---|

| Plasma (Total) | ~150 pg/mL | [16][17] |

| Plasma (Free Acid) | 5 - 40 pg/mL | [18] |

| Urine | 180 - 200 pg/mg creatinine (B1669602) | [16][17] |

| Urine (Alternate Range) | 500 - 4000 pg/mg creatinine |[18] |

Note: Data for 8-iso-PGE1 is less abundant, but levels of total free D2/E2-isoprostanes in the circulation of rats with induced lipid peroxidation were found to be 215 ± 90 pg/mL, while they were undetectable in untreated rats.[9]

Table 2: Performance Characteristics of Common Analytical Methods for Isoprostanes

| Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Assay Range | Reference(s) |

|---|---|---|---|---|---|

| LC-MS/MS | 8-iso-PGF2α (Urine) | 53 pg/mL | 178 pg/mL | Not Specified | [19][20] |

| UHPLC-MS/MS | 8-iso-PGF2α (BAL Fluid) | 8.8 - 17.6 pg/mL | 29.3 pg/mL | 8.8 - 1,410 pg/mL | [21] |

| LC-MS/MS | 8-iso-PGF2α (Urine) | 9 pg | Not Specified | Not Specified | [22] |

| ELISA (Competitive) | 8-iso-PGF2α | ~3 pg/mL (Sensitivity) | Not Specified | 0.8 - 500 pg/mL | [23] |

| ELISA (Competitive) | Prostaglandin E1 | 5.58 pg/mL (Sensitivity) | Not Specified | 4.88 - 5000 pg/mL |[24] |

Experimental Protocols

Accurate measurement of isoprostanes requires robust and validated methods. LC-MS/MS is considered the gold standard for its specificity and accuracy, while ELISAs offer a higher-throughput alternative.[25]

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a synthesized methodology based on established practices for quantifying 8-iso-PGF2α, which can be adapted for 8-iso-PGE1 with appropriate standards.

1. Preparation of Standards and Internal Standard (ISTD):

- Stock Solution: Prepare a high-concentration stock solution of the target analyte (e.g., 8-iso-PGE1) by dissolving the pure powder in a suitable solvent like methanol/water (1:1 v/v).[21][26]

- Working Solutions: Create a series of working solutions by serial dilution of the stock solution to generate a calibration curve. Standards for a typical 8-iso-PGF2α curve may range from 0 to ~1500 pg/mL.[21][26]

- Internal Standard: Use a stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4 for 8-iso-PGF2α analysis).[16] Prepare a working solution at a fixed concentration (e.g., 15 ng/mL).[21][26] The ISTD is crucial for correcting variations in sample extraction and instrument response.

2. Sample Preparation (Solid-Phase Extraction - SPE):

- Spiking: Add a known amount of the ISTD working solution to each biological sample (e.g., urine, plasma), calibrator, and quality control sample.

- Purification: Use a C18 SPE cartridge to purify and concentrate the analytes. This step removes interfering substances from the complex biological matrix.[22]

- Elution and Evaporation: Elute the isoprostanes from the cartridge with an organic solvent (e.g., ethyl acetate). Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase used for the LC analysis.

3. LC-MS/MS Analysis:

- Chromatographic Separation: Inject the reconstituted sample into an LC system. Chromatographic separation is essential to resolve the target isoprostane from its numerous isomers, which often have identical mass and similar fragmentation patterns.[19][20] A C18 column with an isocratic or gradient elution using a mobile phase of water and acetonitrile (B52724) (with a modifier like formic acid) is common.

- Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard.

Protocol: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a method for quantifying isoprostanes without requiring mass spectrometry. They are typically competitive immunoassays.[23][27][28]

1. Principle:

- A microtiter plate is pre-coated with a capture antibody or the target analyte (depending on the kit format).[24][28]

- Samples, standards, and a fixed amount of enzyme-conjugated isoprostane (e.g., HRP-conjugated) are added to the wells.

- The free isoprostane in the sample competes with the enzyme-conjugated isoprostane for binding to the limited number of antibody sites.[28]

- After incubation and washing, a substrate solution is added, which develops a color in proportion to the amount of enzyme-conjugated isoprostane that bound.

- The color intensity is inversely proportional to the concentration of the isoprostane in the sample.

2. General Procedure:

- Prepare standards and samples as per the kit instructions.[27] Sample purification may still be recommended to reduce matrix effects.

- Add standards and samples to the appropriate wells of the pre-coated microplate.

- Add the enzyme-conjugated tracer and the specific antibody.

- Incubate the plate (e.g., 1.5-2.5 hours at room temperature or overnight at 4°C).[27]

- Wash the plate multiple times to remove unbound reagents.

- Add the substrate solution (e.g., TMB) and incubate for a set time (e.g., 30-120 minutes) to allow color development.[23][27]

- Add a stop solution to terminate the reaction.[27]

- Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[27][28]

- Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.

3. Critical Considerations:

- Cross-Reactivity: The primary limitation of ELISAs is the potential for cross-reactivity of the antibody with other related isoprostane isomers, which can lead to overestimation.[25] It is crucial to review the cross-reactivity data provided by the manufacturer. For example, one 8-isoprostane ELISA kit shows 1.56% cross-reactivity with 8-iso-PGE1 and 0.14% with PGF2α.[23]

- Validation: Comparison between ELISA and LC-MS/MS methods often shows significant correlation but poor absolute agreement, highlighting differences in selectivity.[25]

Conclusion

The synthesis of 8-iso-Prostaglandin E1 is intrinsically linked to the process of lipid peroxidation initiated by free radicals. This non-enzymatic pathway makes it a valuable and direct biomarker of oxidative stress. However, for researchers and drug development professionals, it is imperative to recognize the contributing role of COX enzymes in the broader isoprostane profile, as inflammation can be a confounding factor. The choice of analytical methodology is paramount; while LC-MS/MS provides the highest specificity for distinguishing between isomers, well-validated ELISAs can be employed for higher throughput screening. A thorough understanding of these synthesis pathways and analytical considerations is essential for the accurate application of 8-iso-PGE1 and other isoprostanes as biomarkers in research and clinical settings.

References

- 1. The isoprostanes—25 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Generation of 8-epi-prostaglandin F2α in isolated rat kidney glomeruli by a radical-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoprostane Generation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Synthesis of 8-epi-prostaglandin F2alpha by human endothelial cells: role of prostaglandin H2 synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of cyclooxygenases in inflammation, cancer, and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 14. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]

- 15. Cyclooxygenase-dependent formation of the isoprostane, 8-epi prostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. caymanchem.com [caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid quantitative analysis of 8-iso-prostaglandin-F(2alpha) using liquid chromatography-tandem mass spectrometry and comparison with an enzyme immunoassay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

- 24. Prostaglandin E1 ELISA Kit (ab133024) | Abcam [abcam.com]

- 25. A comparison of methods for the measurement of 8-isoPGF(2α): a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 27. raybiotech.com [raybiotech.com]

- 28. 8-iso-PGF2α(8-isoprostane) ELISA Kit [elkbiotech.com]

An In-depth Technical Guide to 8-iso Prostaglandin E1 in Specific Tissues and Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) E1 (8-iso PGE1), also known as 8-epi PGE1 or Ovinonic Acid, is a member of the isoprostane family of prostaglandin-like compounds. Unlike classical prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway, isoprostanes are primarily generated in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. This distinction makes them valuable biomarkers for oxidative stress. 8-iso PGE1 has demonstrated biological activity, including vasoconstrictor effects. This guide provides a comprehensive overview of the current knowledge on 8-iso PGE1 concentrations in human tissues and fluids, methodologies for its quantification, and its potential signaling pathways.

Data Presentation: Quantitative Levels of Isoprostanes in Human Tissues and Fluids

Quantitative data specifically for 8-iso Prostaglandin E1 across a wide range of human tissues and fluids is limited in publicly available literature. However, extensive research has been conducted on the related and well-established biomarker of oxidative stress, 8-iso-Prostaglandin F2α (8-iso-PGF2α). The following tables summarize representative quantitative data for 8-iso-PGF2α to provide a frame of reference for expected concentrations and variability of isoprostanes in biological matrices.

Table 1: Concentration of 8-iso-PGF2α in Human Bodily Fluids

| Biological Fluid | Subject Group | Concentration (Mean ± SD) | Method of Analysis |

| Plasma | Healthy Controls | 84.3 ± 18.9 pg/mL[1] | ELISA |

| Plasma | Patients with Severe Traumatic Brain Injury | 572.1 ± 157.5 pg/mL[1] | ELISA |

| Plasma | Patients with Intracerebral Hemorrhage | 576.69 ± 229.98 pg/mL[2] | ELISA |

| Urine | Healthy Non-Smokers | 0.25 ± 0.15 µg/g creatinine[3] | LC-MS/MS |

| Urine | Healthy Smokers | 0.53 ± 0.37 µg/g creatinine[3] | LC-MS/MS |

| Urine | Patients with Coronary Artery Disease | 9.2 ng/mg creatinine (B1669602) (median)[4] | ELISA |

| Urine | Control Subjects (for CAD study) | 6.0 ng/mg creatinine (median)[4] | ELISA |

Table 2: Concentration of 8-iso PGE1 in Human Semen

| Biological Fluid | Concentration | Method of Analysis |

| Semen | 7 µg/mL[5] | Not Specified in Source |

Experimental Protocols

Accurate quantification of 8-iso PGE1 is critical for its validation as a biomarker. The two primary methods for measuring isoprostanes are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed representative protocols for these techniques, adapted from methodologies for the closely related 8-iso-PGF2α.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive immunoassay format.

Materials:

-

Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

-

8-iso PGE1 standard

-

8-iso PGE1 conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

-

Primary antibody specific for 8-iso PGE1

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate Solution (e.g., TMB)

-

Stop Solution (e.g., 2N H₂SO₄)

-

Sample diluent

-

Microplate reader

Procedure:

-

Standard Preparation: Prepare a serial dilution of the 8-iso PGE1 standard in the sample diluent to create a standard curve.

-

Sample Preparation: Centrifuge biological fluid samples to remove particulate matter. Samples may require solid-phase extraction to purify and concentrate the isoprostanes.

-

Incubation: Add the standards and samples to the wells of the microplate. Subsequently, add the enzyme-conjugated 8-iso PGE1 and the primary antibody. Incubate for a specified time (e.g., 18 hours at 4°C or 2 hours at room temperature) to allow for competitive binding.

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer to remove unbound reagents.

-

Substrate Addition: Add the Substrate Solution to each well and incubate in the dark at room temperature for a specified period (e.g., 30 minutes) to allow for color development.

-

Stopping the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The concentration of 8-iso PGE1 in the samples is inversely proportional to the absorbance. Calculate the concentrations by plotting a standard curve of absorbance versus the log of the standard concentrations.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides high specificity and sensitivity for the quantification of 8-iso PGE1.

Materials:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

C18 reverse-phase analytical column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

8-iso PGE1 analytical standard

-

Deuterated 8-iso PGE1 internal standard (e.g., 8-iso-PGE1-d4)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation and Extraction:

-

Spike the samples with the deuterated internal standard.

-

Perform solid-phase extraction to purify and concentrate the analyte. This typically involves conditioning the SPE cartridge, loading the sample, washing away interfering substances, and eluting the 8-iso PGE1.

-

Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the prepared sample into the LC system.

-

Separate 8-iso PGE1 from other sample components on the C18 column using a gradient elution with the mobile phases.

-

-

Mass Spectrometric Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Ionize the 8-iso PGE1 and its internal standard.

-

Perform tandem mass spectrometry by selecting the precursor ions and fragmenting them to produce specific product ions. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

-

-

Data Analysis:

-

Quantify the amount of 8-iso PGE1 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analytical standard.

-

Signaling Pathways

While the specific signaling pathways of this compound are not as extensively characterized as those of Prostaglandin E2 (PGE2), it is hypothesized that 8-iso PGE1 interacts with the same family of G protein-coupled receptors, the EP receptors (EP1, EP2, EP3, and EP4). The varying downstream effects of PGE2 are mediated by which of these four receptor subtypes it binds to.[6][7] Based on the known signaling of PGE2 through the EP1 receptor, a likely pathway for 8-iso PGE1 is the activation of the Gq protein, leading to an increase in intracellular calcium.[8]

Caption: Proposed signaling pathway of this compound via the EP1 receptor.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of 8-iso PGE1 in biological samples.

Caption: General workflow for 8-iso PGE1 quantification in biological samples.

References

- 1. Increased plasma 8-iso-prostaglandin F2α concentration in severe human traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of plasma 8-Iso-Prostaglandin F2α concentration in patients with intracerebral hemorrhage and its clinical significance-Academax [exhibition.academax.com]

- 3. Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary Levels of 8-Iso-Prostaglandin F2α and 8-Hydroxydeoxyguanine as Markers of Oxidative Stress in Patients With Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

literature review on 8-iso Prostaglandin E1 function

An In-depth Technical Guide on the Core Functions of 8-iso-Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-iso-Prostaglandin E1 (8-iso-PGE1) is a member of the isoprostane family, a series of prostaglandin-like compounds produced in vivo through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. Unlike their cyclooxygenase-derived counterparts, isoprostanes are considered reliable markers of oxidative stress. While the biological functions of many isoprostanes, particularly 8-iso-PGF2α, have been extensively studied, 8-iso-PGE1 remains a relatively under-investigated molecule. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of 8-iso-PGE1 function. Drawing upon data from closely related isoprostanes and the corresponding E-series prostaglandins, this document proposes putative signaling pathways and details experimental protocols for the comprehensive investigation of 8-iso-PGE1's biological activities. This guide is intended to serve as a foundational resource for researchers in pharmacology, physiology, and drug development who are interested in elucidating the role of this specific isoprostane in health and disease.

Introduction to 8-iso-Prostaglandin E1

8-iso-Prostaglandin E1 (also known as 8-epi-PGE1 or Ovinonic Acid) is an isomer of Prostaglandin E1 (PGE1). It belongs to the E-ring isoprostane family, which is characterized by a five-membered ring containing a ketone group and two hydroxyl groups on the side chains. The formation of 8-iso-PGE1 is initiated by the free radical-mediated oxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. This non-enzymatic origin makes its presence a direct indicator of lipid peroxidation and associated oxidative stress in various pathological conditions.

While its structural analog, PGE1, has well-documented roles in vasodilation, inflammation, and platelet aggregation, the specific functions of 8-iso-PGE1 are not as clearly defined. Early research has identified its presence in human semen and demonstrated its vasoconstrictor properties in the pulmonary circulation of canines.[1] The limited body of research necessitates a comparative and predictive approach to understanding its potential physiological and pathophysiological significance.

Known and Putative Functions of 8-iso-Prostaglandin E1

The documented biological activities of 8-iso-PGE1 are sparse. However, by examining the functions of structurally similar molecules, we can infer its likely roles in various physiological systems.

Cardiovascular System

The most directly attributed function of 8-iso-PGE1 is its vasoconstrictor activity . An early study in anesthetized dogs demonstrated that 8-iso-PGE1 is a potent pulmonary vasoconstrictor, with a potency similar to that of Prostaglandin F2α (PGF2α).[1] This is in contrast to its cyclooxygenase-derived counterpart, PGE1, which is generally a vasodilator.[2] The vasoconstrictive properties of other isoprostanes, such as 8-iso-PGE2, are well-documented and are often mediated through the thromboxane (B8750289) A2 receptor (TP receptor). It is plausible that 8-iso-PGE1 exerts its effects through a similar mechanism.

Reproductive System

8-iso-PGE1 has been detected in human semen at significant concentrations.[1] While its specific role in this context is unknown, prostaglandins, in general, are known to play crucial roles in male and female reproductive physiology, including sperm motility, fertilization, and uterine contractility.[3] The high concentration of 8-iso-PGE1 in semen suggests a potential, yet unexplored, role in reproductive processes.

Nervous System

The effects of 8-iso-PGE1 on the nervous system have not been directly investigated. However, a study on a mixture of isoprostanes, including 8-iso-PGA1 (a related E-ring isoprostane), showed an inhibitory effect on D-aspartate release from isolated bovine retinas, suggesting a potential modulatory role in neurotransmission.[4] Furthermore, PGE1 has been shown to have various effects on the central nervous system, including sedation and modulation of neurotransmitter turnover.[5] Given the potential for 8-iso-PGE1 to interact with prostanoid receptors present in the nervous system, its role in neurophysiology and neuropathology warrants investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data for 8-iso-PGE1 and related compounds to provide a comparative context for its potency and potential receptor interactions.

Table 1: Functional Activity of 8-iso-PGE1 and Related Prostanoids

| Compound | Preparation | Species | Measured Effect | Potency/Concentration | Reference |

| 8-iso-Prostaglandin E1 | Anesthetized Dog | Dog | Pulmonary Vasoconstriction | Potency similar to PGF2α | [1] |

| 8-iso-Prostaglandin E2 | Rat Aorta | Rat | Vasoconstriction | - | [6] |

| 8-iso-Prostaglandin E2 | Rat Gastric Fundus | Rat | Contraction | - | [6] |

| 8-iso-Prostaglandin E2 | Guinea-pig Ileum | Guinea-pig | Contraction | - | [6] |

| Prostaglandin E1 | Isolated Penile Resistance Arteries | Horse | Vasodilation | Dose-dependent | |

| 8-iso-PGF2α | Porcine Carotid Arteries | Pig | Contraction, MAPK activation, LC20 phosphorylation | - |

Table 2: Receptor Binding Affinities (Ki values in nM) of Prostanoids at Mouse Prostanoid Receptors

Data for 8-iso-PGE1 is not available. This table illustrates the binding profiles of related compounds.

| Ligand | EP1 Receptor | EP2 Receptor | EP3 Receptor | FP Receptor | IP Receptor | TP Receptor | Reference |

| PGE1 | 14-36 | - | 0.6-3.7 | >10,000 | >10,000 | >10,000 | |

| PGE2 | 14-36 | - | 0.6-3.7 | >100 | >10,000 | >10,000 | |

| 8-epi-PGF2α | - | Weak binding at 10 µM | Weak binding at 10 µM | Weak binding at 10 µM | Weak binding at 10 µM | Weak binding at 10 µM |

Proposed Signaling Pathways for 8-iso-Prostaglandin E1